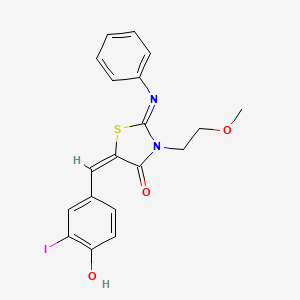![molecular formula C19H31N3O2S B10885846 1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10885846.png)
1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with a propyl group and a methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol
The sulfonylation of the piperazine ring is achieved by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of 1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signaling pathways. This interaction leads to its potential therapeutic effects, such as analgesic and anti-inflammatory properties. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
Comparaison Avec Des Composés Similaires
1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE can be compared with other similar compounds, such as:
1-[(4-METHYLPHENYL)SULFONYL]-4-(3-{1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}PROPYL)PIPERIDINE: This compound has a similar structure but with an additional piperidine ring, leading to different chemical and biological properties.
4-[(4-METHYLPHENYL)SULFONYL]OXYMETHYL 4-METHYLBENZENESULFONATE: This compound contains a similar sulfonyl group but with different substituents, resulting in distinct reactivity and applications.
The uniqueness of 1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H31N3O2S |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-4-(1-propylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C19H31N3O2S/c1-3-10-20-11-8-18(9-12-20)21-13-15-22(16-14-21)25(23,24)19-6-4-17(2)5-7-19/h4-7,18H,3,8-16H2,1-2H3 |
Clé InChI |
WCTRFTLMDLLWHE-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B10885764.png)


![2-[(4-nitrophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10885788.png)
![Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B10885794.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B10885814.png)
![Methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10885816.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10885824.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B10885838.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B10885844.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10885857.png)

